molecular formula C8H9NO4S B2363638 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1909309-55-2

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2363638
CAS RN: 1909309-55-2
M. Wt: 215.22
InChI Key: JCQYKYMSPOLQOP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid, also known as MDTC, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MDTC is a heterocyclic compound that belongs to the thiazole family and contains a dioxolane ring.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Cyclic Depsipeptide Analogs : This compound has been utilized in the synthesis of cyclic depsipeptide analogs like Lyngbyabellin A, which showed moderate cytotoxicity against specific cell lines. The synthesis involved multiple steps including asymmetric dihydroxylation and cyclization (S. Chen et al., 2013).

  • Thiazole Derivatives Creation : It has been used to create various thiazole derivatives, which are key components in pharmaceuticals and agrochemicals. This involves processes like lithiation and nucleophilic substitution reactions (V. Sinenko et al., 2017).

  • Novel Nucleoside Analogues Synthesis : The compound plays a role in the synthesis of novel nucleoside analogues, which are significant in medicinal chemistry for the development of antiviral and anticancer agents (D. Cai et al., 2010).

Biological Activity and Applications

  • Potential Antibacterial Agents : Some derivatives of this compound have been studied for their antibacterial properties. These derivatives showed promising activity against various bacterial strains, indicating potential applications in treating bacterial infections (Z. K. Al Dulaimy et al., 2017).

  • Antifungal and Antimycotic Properties : Certain imidazole derivatives of this compound have exhibited significant activity against fungi, yeast, and Gram-positive bacteria, indicating their use in antifungal and antimycotic therapies (J. Heeres & J. V. van Cutsem, 1981).

  • Selective Esterification in Organic Synthesis : The compound has been employed in selective esterification processes, proving to be effective in reactions involving primary alcohols and various carboxylic acids. This application is crucial in the synthesis of complex organic molecules (Yong Wang et al., 2012).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-8(12-2-3-13-8)7-9-4-5(14-7)6(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQYKYMSPOLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

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